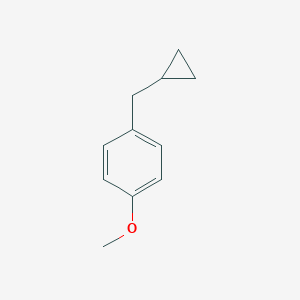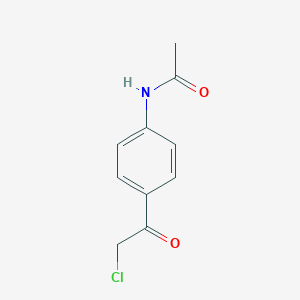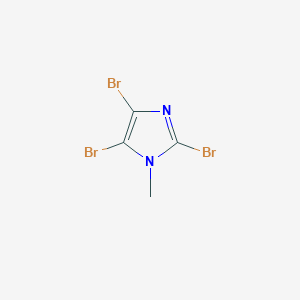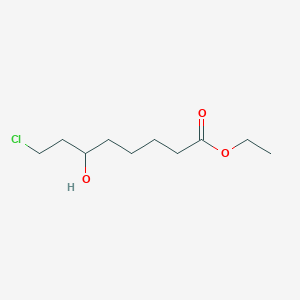
3,5-Dimethyl-4-heptanol
Übersicht
Beschreibung
3,5-Dimethyl-4-heptanol is a chemical compound with the molecular formula C9H20O . It has a molecular weight of 144.2545 .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-4-heptanol can be represented by the InChI string: InChI=1S/C9H20O/c1-5-7(3)9(10)8(4)6-2/h7-10H,5-6H2,1-4H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Degradation of Phenol Isomers : The degradation of phenol isomers, such as 4(3',5'-dimethyl-3'-heptyl)-phenol nonylphenol isomer, was studied using Sphingomonas TTNP3 cultures. The study synthesized radioactive isomers using [ring-U-14C]-labelled phenol and 3,5-dimethyl-3-heptanol, providing insights into the biodegradation process and the use of 3,5-dimethyl-4-heptanol as a precursor in this context (Corvini et al., 2004).
Infrared Spectroscopy of Heptanol Isomers : Infrared spectroscopy was employed to study heptanol isomers, including 2,4-dimethyl-3-pentanol and 3-ethyl-3-pentanol, which are structurally similar to 3,5-Dimethyl-4-heptanol. This research contributes to understanding the molecular vibrations and hydrogen bonding in branched alcohols (Serra et al., 2017).
Fragrance Material Review : A study reviewed the toxicologic and dermatologic aspects of 2,6-dimethyl-4-heptanol, a closely related compound to 3,5-Dimethyl-4-heptanol. This provides insights into the safety and application of branched chain saturated alcohols in fragrances (Mcginty et al., 2010).
Calorimetric and FTIR Study of Aliphatic Octanols : This study explored the heat capacities and FTIR spectroscopy of various aliphatic octanols, including those similar to 3,5-Dimethyl-4-heptanol, highlighting the effects of molecular structure on thermal and spectroscopic properties (Serra et al., 2018).
Microwave Relaxation and Association Studies : Research on 3,5 dimethyl 3-hexanol, closely related to 3,5-Dimethyl-4-heptanol, involved studying its dielectric constant and loss in solutions, providing insights into the molecular dynamics of similar branched alcohols (Hanna & Abd-El-Nour, 1970).
Preparation of Optically Pure Diols : The preparation of optically pure diols like 2,6-dimethyl-3,5-heptanediol, structurally related to 3,5-Dimethyl-4-heptanol, was investigated for potential use as chiral auxiliaries, showcasing the significance of stereochemistry in organic synthesis (Sugimura et al., 1990).
Review of Aliphatic Alcohols : A review of various aliphatic alcohols, including isoheptyl alcohol and secondary alcohols like 2,4-dimethyl-3-pentanol, provides a comprehensive overview of their physical, chemical, and toxicological properties. This broader context is relevant to understanding the characteristics of 3,5-Dimethyl-4-heptanol (Bevan, 2012).
Eigenschaften
IUPAC Name |
3,5-dimethylheptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-7(3)9(10)8(4)6-2/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXITRNXHWEQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871296 | |
| Record name | 3,5-Dimethylheptan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-heptanol | |
CAS RN |
19549-79-2 | |
| Record name | 4-Heptanol, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylheptan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



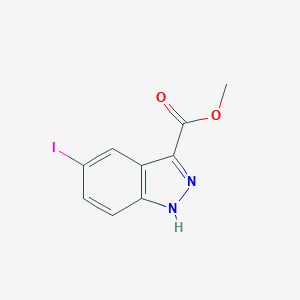
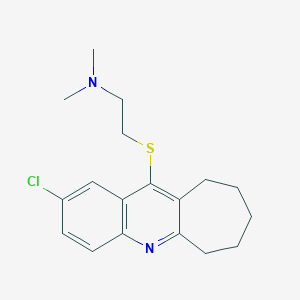
![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)
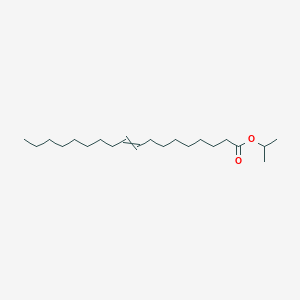


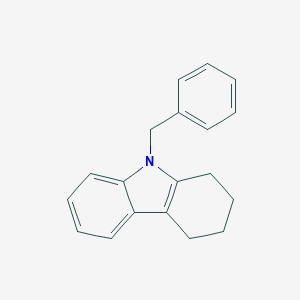
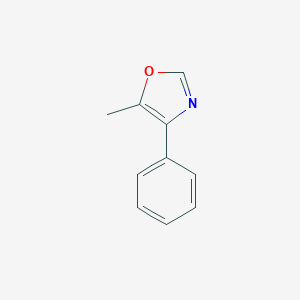

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
